molecular formula C16H18F4N4O3S B2836827 4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034294-19-2

4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2836827
CAS No.: 2034294-19-2
M. Wt: 422.4
InChI Key: BGOKXRQHFYPNFS-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18F4N4O3S and its molecular weight is 422.4. The purity is usually 95%.
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Biological Activity

4-Ethoxy-3-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential applications as an antibiotic and anti-inflammatory agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is complex, reflecting its intricate structure. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H22F4N4O2S
Molecular Weight404.45 g/mol
CAS Number922050-70-2
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. By inhibiting this enzyme, the compound disrupts folate synthesis in bacteria, leading to bacteriostatic effects that can be leveraged for antibiotic development .

Antimicrobial Properties

Research has demonstrated that derivatives of sulfonamides exhibit varying degrees of antibacterial and antifungal activity. In particular:

  • Antibacterial Activity : The compound has shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies indicate that it possesses moderate antibacterial properties comparable to established antibiotics .
  • Antifungal Activity : Preliminary studies suggest that the compound also exhibits antifungal activity against strains like Candida albicans, with minimum inhibitory concentrations (MICs) ranging between 12.5 to 25 µg/mL .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute inflammatory response .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • In Vitro Studies : A series of experiments tested the compound against various pathogenic bacteria and fungi. Results indicated significant growth inhibition at specific concentrations, supporting its potential as a therapeutic agent.
  • Molecular Docking Studies : Computational studies have been conducted to predict interactions between the compound and target enzymes. These studies suggest strong binding affinities to dihydropteroate synthase, corroborating its proposed mechanism of action .
  • Comparative Analysis : A comparative study with other sulfonamide derivatives revealed that modifications in the triazole ring significantly enhanced antibacterial potency. This highlights the importance of structural optimization in drug design .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F4N4O3S/c1-2-27-13-5-4-11(7-12(13)17)28(25,26)21-8-15-23-22-14-6-3-10(9-24(14)15)16(18,19)20/h4-5,7,10,21H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOKXRQHFYPNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F4N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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